3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes a sulfonyl fluoride group, a benzamido group, and a chloronitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride to form 2-chloro-4-nitrophenyl benzyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamido derivative. Finally, the sulfonyl fluoride group is introduced through the reaction with sulfonyl fluoride reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzamido group, forming corresponding oxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium on carbon
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Substitution Products: Amino or alkoxy derivatives
Reduction Products: Amino derivatives
Oxidation Products: Oxides of the benzamido group
Scientific Research Applications
3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent or in cancer treatment due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzenesulfonyl fluoride
- 3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzenesulfonyl chloride
Uniqueness
3-(4-((2-Chloro-4-nitrophenoxy)methyl)benzamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity
Properties
CAS No. |
30880-66-1 |
---|---|
Molecular Formula |
C20H14ClFN2O6S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H14ClFN2O6S/c21-18-11-16(24(26)27)8-9-19(18)30-12-13-4-6-14(7-5-13)20(25)23-15-2-1-3-17(10-15)31(22,28)29/h1-11H,12H2,(H,23,25) |
InChI Key |
PMJWNIRTYRCVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.